
Aminopentachloropicoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminopentachloropicoline is a synthetic organic compound characterized by the presence of an amino group and five chlorine atoms attached to a picoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aminopentachloropicoline typically involves the chlorination of picoline followed by the introduction of an amino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Aminopentachloropicoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups replacing the chlorine atoms. These derivatives can have distinct chemical and physical properties, making them useful for different applications.
Wissenschaftliche Forschungsanwendungen
Aminopentachloropicoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of aminopentachloropicoline involves its interaction with specific molecular targets. The amino group and chlorine atoms play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Aminopentachloropicoline can be compared with other chlorinated picoline derivatives and amino-substituted aromatic compounds. Similar compounds include:
Pentachloropicoline: Lacks the amino group, making it less reactive in certain biochemical applications.
Aminotetrachloropicoline: Contains one less chlorine atom, which can affect its chemical properties and reactivity.
Aminopentachlorobenzene: Similar structure but with a benzene ring instead of a picoline ring, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of an amino group and five chlorine atoms on a picoline ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
76840-12-5 |
|---|---|
Molekularformel |
C6H3Cl5N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
chloro-(3,4,5,6-tetrachloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H3Cl5N2/c7-1-2(8)4(5(10)12)13-6(11)3(1)9/h5H,12H2 |
InChI-Schlüssel |
MZTGXJCZRHTRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(N)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


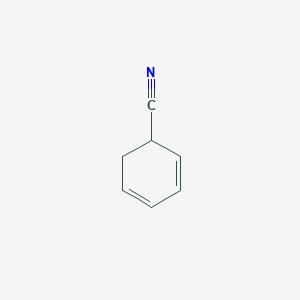
![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)
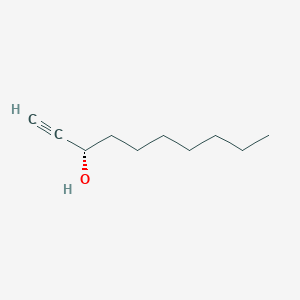

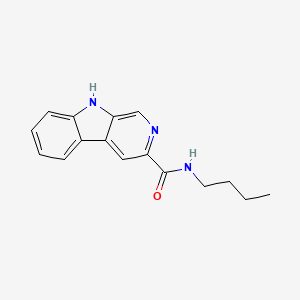
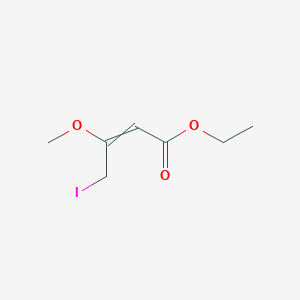

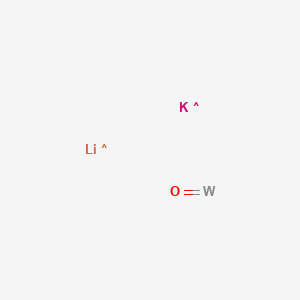
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

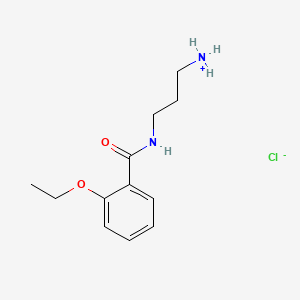
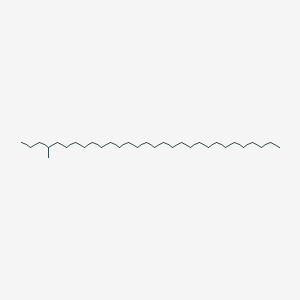
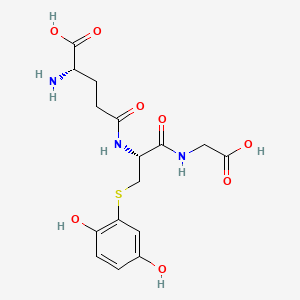
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)
